N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S2/c20-14-8-9-15-17(16(14)21)22-19(28-15)23-18(25)12-4-6-13(7-5-12)29(26,27)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGICCYPBGCPQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,5-dichloro-2-nitrobenzaldehyde, under acidic conditions.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced by reacting the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine sulfonyl benzothiazole intermediate with 4-aminobenzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in organic solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs for comparison include derivatives with variations in the benzamide substituents.
Table 1: Comparative Analysis of Benzothiazole-Linked Benzamides
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Retention Time (GC-MS) | Peak Area (Relative %) |
|---|---|---|---|---|
| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | ~424.3* | 3,5-Dimethoxy | Moderate | High |
| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | ~507.9* | 4-(Piperidine-1-sulfonyl) | Not reported | Not reported |
| Ethyl (3-hydroxyphenyl) carbamate | ~195.2 | Ethyl carbamate | Longest | Moderate |
*Calculated based on molecular formulas.
Key Observations:
Molecular Weight and Substituent Effects: The piperidine-1-sulfonyl substituent in the target compound increases its molecular weight (~507.9 g/mol) compared to the 3,5-dimethoxy analog (~424.3 g/mol) . This difference arises from the bulkier sulfonyl-piperidine group replacing the lighter methoxy groups.
Chromatographic Behavior :
- The 3,5-dimethoxy analog exhibited a moderate retention time in gas chromatography (GC-MS), suggesting intermediate polarity. In contrast, the sulfonyl-piperidine group’s polarity and hydrogen-bonding capacity could alter retention behavior, though data are unavailable .
4-(Piperidine-1-sulfonyl)benzamide: The sulfonyl group is electron-withdrawing, which may increase electrophilicity. The piperidine moiety introduces basicity, possibly improving solubility in acidic environments (e.g., lysosomal targeting).
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a benzothiazole moiety and a piperidine sulfonamide structure. Its molecular formula is CHClNOS, with a molecular weight of approximately 357.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes and receptors involved in cellular signaling pathways, which may lead to its observed pharmacological effects.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through the activation of intrinsic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to disease processes, including those involved in inflammatory responses.
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, this compound demonstrated superior efficacy compared to standard antibiotics, suggesting its potential use as a novel antimicrobial agent.
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, indicating its role as a promising anticancer agent.
- Enzyme Inhibition Study : Research focusing on the inhibition of cyclooxygenase (COX) enzymes showed that the compound effectively reduced enzyme activity at low concentrations, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
